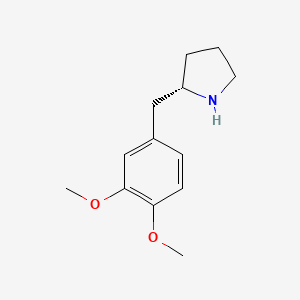

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYPDMLAMMCDC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization Studies of S 2 3,4 Dimethoxybenzyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a secondary amine, which characteristically behaves as a nucleophile and a base. wikipedia.org This reactivity is central to its functionalization, enabling the straightforward attachment of a wide variety of substituents through reactions such as N-alkylation and N-acylation.

N-alkylation of pyrrolidine derivatives is a common strategy for introducing new carbon-based substituents to the nitrogen atom. This reaction typically involves treating the pyrrolidine with an alkyl halide or a similar electrophile in the presence of a base to neutralize the resulting acid. For instance, in a related synthesis, (S)-2-Allyl-2-methylpyrrolidine hydrochloride was successfully N-alkylated using a substituted allyl bromide. The reaction was carried out in acetonitrile (B52724) (CH3CN) with potassium carbonate (K2CO3) as the base, heating the mixture to reflux for 10 hours to yield the N-substituted product in 83% yield. nih.gov This demonstrates a standard protocol applicable for the alkylation of the nitrogen in (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine.

N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This transformation is often used to introduce carbonyl-containing moieties. These reactions are fundamental in peptide synthesis and the creation of various bioactive molecules, where the pyrrolidine scaffold, often derived from proline, is a key component. nih.govmdpi.com

| Reaction Type | Typical Reagents | Typical Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Allyl Bromide), Base (e.g., K2CO3) | Reflux in a suitable solvent (e.g., Acetonitrile) | N-Alkyl Pyrrolidine | Alkylation of (S)-2-Allyl-2-methylpyrrolidine nih.gov |

| N-Acylation | Acyl Chloride, Anhydride | Base catalyst, often at room temperature | N-Acyl Pyrrolidine (Amide) | General reaction for secondary amines mdpi.com |

The formation of N-substituted derivatives is a cornerstone of utilizing the pyrrolidine scaffold in medicinal chemistry and materials science. researchgate.net By modifying the substituent on the nitrogen atom, researchers can fine-tune the molecule's steric and electronic properties, which in turn can influence its biological activity and physical characteristics. nih.gov The synthesis of various N-substituted pyrrolidines is crucial for developing new therapeutic agents, as the pyrrolidine ring is a common motif in many FDA-approved drugs. nih.gov The versatility of the pyrrolidine nitrogen allows for the creation of extensive libraries of compounds for screening and lead optimization. researchgate.net

Transformations of the 3,4-Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl portion of the molecule offers additional opportunities for functionalization, distinct from the pyrrolidine ring. The two methoxy (B1213986) groups and the aromatic ring itself can undergo specific chemical transformations.

The methoxy groups on the benzyl (B1604629) ring can be cleaved to reveal hydroxyl groups, a transformation that can significantly alter a molecule's polarity and hydrogen-bonding capabilities. Selective demethylation, particularly of the para-methoxy group, can be achieved using Lewis acids. A patented process describes the regioselective demethylation of 3',4',5'-trimethoxyaryl moieties using an excess of a Lewis acid like aluminum halide in an organic solvent. google.com This method preferentially cleaves the methoxy group at the 4-position, which is relevant for the 3,4-dimethoxy arrangement in the target compound. Such transformations are important in drug metabolism, where O-dealkylation is a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes, converting lipophilic molecules into more water-soluble metabolites for excretion. nih.gov

| Reaction | Reagent | Selectivity | Product Feature | Reference |

|---|---|---|---|---|

| Selective Demethylation | Lewis Acid (e.g., Aluminum Halide) | Preferential cleavage of the para-methoxy group | Phenolic Hydroxyl Group | google.com |

The benzene (B151609) ring of the 3,4-dimethoxybenzyl group is electron-rich due to the presence of two activating methoxy groups. These groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of a 3,4-disubstituted ring, the potential sites for electrophilic aromatic substitution (EAS) are the 2-, 5-, and 6-positions. The strong activating nature of the methoxy groups facilitates reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation under relatively mild conditions. The precise position of substitution would be influenced by the steric hindrance of the incoming electrophile and the pyrrolidine-methyl substituent at the 1-position.

Derivatization for Scaffold Diversification

Scaffold diversification is a key strategy in drug discovery, aiming to create a wide range of structurally distinct molecules from a common core to explore new chemical space and identify novel biological activities. whiterose.ac.uknih.gov this compound is a valuable starting material for such efforts due to its two distinct points of reactivity.

The pyrrolidine core is a privileged scaffold in medicinal chemistry, and its functionalization at the nitrogen atom allows for the attachment of various side chains and ring systems. researchgate.net Furthermore, the 3,4-dimethoxybenzyl unit can be modified. For example, demethylation to reveal catechol-like structures, or electrophilic substitution on the aromatic ring can introduce new functional groups for further coupling reactions (e.g., Suzuki or Sonogashira couplings if a halogen is introduced). These modifications can lead to the synthesis of diverse libraries of sp3-rich compounds, which are of increasing interest in drug development for their potential to offer improved physicochemical properties compared to flatter, sp2-rich molecules. researchgate.netwhiterose.ac.uk

Introduction of Heterocyclic and Aliphatic Substituents

The functionalization of the this compound scaffold can be achieved through various synthetic transformations. The secondary amine provides a convenient handle for introducing a wide range of substituents, while the C2 position can be modified from a suitable precursor, such as L-proline.

Research has demonstrated the synthesis of N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl)pyrrolidine derivatives, which serves as a strong procedural analogue for modifying the subject compound. northeastern.eduresearchgate.net This synthetic route begins with a precursor like N-protected proline. The carboxylic acid group at the C2 position is converted into an acid hydrazide. This intermediate then undergoes cyclization with various carboxylic acids or their equivalents in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the desired 1,3,4-oxadiazole (B1194373) ring. This multi-step process effectively transforms the C2 position into a versatile heterocyclic system. researchgate.net By applying this methodology to a derivative of this compound, a variety of heterocyclic moieties could be introduced at this position.

The most direct method for introducing aliphatic and other substituents is through the N-alkylation or N-acylation of the pyrrolidine's secondary amine. nih.govresearchgate.net Standard alkylation conditions, involving an alkyl halide and a base, can be used to introduce simple aliphatic chains. Furthermore, the Mannich reaction, a one-pot, three-component condensation with formaldehyde (B43269) and a secondary amine, provides a pathway to N-substituted pyrrolo[3,4-c]pyrrole (B14788784) derivatives, showcasing another route for introducing complex aliphatic and heterocyclic-containing side chains at the nitrogen atom. nih.gov

Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives from an N-Benzyl Pyrrolidine Precursor researchgate.net

| Entry | Reactant (R-COOH) | Product (R group on Oxadiazole) | Yield (%) |

| 1 | Benzoic acid | Phenyl | 85 |

| 2 | 4-Aminobenzoic acid | 4-Aminophenyl | 80 |

| 3 | 4-Fluorobenzoic acid | 4-Fluorophenyl | 82 |

| 4 | 4-Chlorobenzoic acid | 4-Chlorophenyl | 79 |

| 5 | 4-Nitrobenzoic acid | 4-Nitrophenyl | 88 |

| 6 | 4-Methylbenzoic acid | 4-Methylphenyl | 84 |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. mdpi.comyoutube.com For a scaffold like this compound, these reactions can be employed to introduce aryl, vinyl, or alkyl groups, significantly increasing molecular complexity.

One advanced strategy involves the direct C-H functionalization of the pyrrolidine ring. researchgate.net Research on the photoredox-catalyzed C-H arylation of N-benzylpyrrolidine with aryl nitriles has shown that a C-C bond can be formed selectively at the C2 position (alpha to the nitrogen). researchgate.net This method avoids the need for pre-functionalization of the pyrrolidine ring with a leaving group. The reaction is typically catalyzed by a coordination polymer that facilitates both hydrogen atom transfer and photoredox catalysis, leading to the formation of a C2-arylated pyrrolidine derivative.

Another powerful approach is the palladium-catalyzed tandem N-arylation/carboamination reaction. nih.govnih.gov This one-pot process allows for the synthesis of N-aryl-2-benzyl pyrrolidine derivatives from γ-amino alkenes and two different aryl bromides. This reaction sequence involves an initial N-arylation followed by an intramolecular carboamination that forms the pyrrolidine ring and simultaneously installs a substituted benzyl group at the C2 position through C-C bond formation. nih.govnih.gov While this method builds the ring system itself, the principles of palladium-catalyzed carboamination are relevant for the further functionalization of existing pyrrolidine derivatives.

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) represents a key method for C-C bond formation. acs.orgnih.govnih.gov While often used to construct the pyrrolidine ring or its substituents from acyclic precursors, the underlying principle of coupling an allylic electrophile with a nucleophile can be adapted for functionalizing the this compound scaffold, for instance, by using a derivative of the molecule as the nucleophile. nih.govdntb.gov.ua The enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has also been reported, where an organozinc reagent derived from the pyrrolidine is coupled with various aryl halides. scilit.com This demonstrates a viable pathway for C-C bond formation at the C2 position.

Table 2: Examples of Palladium-Catalyzed C-C Bond Forming Reactions on Pyrrolidine Scaffolds

| Reaction Type | Pyrrolidine Substrate | Coupling Partner | Catalyst System | Product | Ref |

| α-C-H Arylation | N-Benzylpyrrolidine | 1,4-Dicyanobenzene | Triarylamine-based coordination polymer / Light | 2-(3,4-Dicyanophenyl)-N-benzylpyrrolidine | researchgate.net |

| Tandem N-Arylation/ Carboamination | 4-Pentenylamine | Aryl Bromide 1, Aryl Bromide 2 | Pd(OAc)₂ / Phosphine Ligands | Differentially arylated N-aryl-2-benzylpyrrolidine | nih.govnih.gov |

| α-Arylation | (R)-N-Boc-2-lithropyrrolidine / ZnCl₂ | 4-Bromoanisole | Pd(OAc)₂ / PtBu₃-HBF₄ | (R)-N-Boc-2-(4-methoxyphenyl)pyrrolidine | scilit.com |

| Carbenylative Amination | (E)-vinyl iodide with pendant amine | N-Tosylhydrazone | Pd(dba)₂ / GF-Phos | Chiral 2-substituted pyrrolidine | nih.gov |

S 2 3,4 Dimethoxybenzyl Pyrrolidine As a Chiral Building Block and Ligand in Asymmetric Synthesis

Utility as a Chiral Auxiliary for Inducing Stereoselectivity

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. The inherent chirality of (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine allows it to be used in this capacity, particularly in reactions such as asymmetric alkylations and cycloadditions. When attached to a prochiral substrate, the bulky 3,4-dimethoxybenzyl group effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered side. This directed attack leads to the preferential formation of one diastereomer over the other.

For instance, when used to form a chiral amide or imine, the pyrrolidine (B122466) auxiliary can control the stereochemistry of enolate alkylation or Diels-Alder reactions. The degree of diastereoselectivity achieved often depends on the reaction conditions, including the choice of solvent, temperature, and Lewis acid. After the desired stereocenter has been created, the auxiliary can be cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary for reuse.

Role in the Synthesis of Enantiopure Complex Organic Molecules

The structural features of this compound make it an important starting material or intermediate in the total synthesis of complex, biologically active molecules. Its pre-defined stereochemistry is incorporated into the final target molecule, avoiding the need for challenging chiral separations or asymmetric steps later in the synthetic sequence.

Indolizidine and quinolizidine (B1214090) alkaloids are two major classes of nitrogen-containing natural products known for their diverse biological activities. rsc.orgnih.govresearchgate.net The synthesis of these bicyclic systems in an enantiomerically pure form is a significant challenge in organic chemistry. researchgate.netsci-hub.catkib.ac.cnnih.gov Chiral pyrrolidine derivatives serve as key precursors for constructing these frameworks.

This compound can be employed as a foundational building block. The synthesis typically involves the elaboration of the pyrrolidine ring by attaching a side chain to the nitrogen or carbon atoms, followed by a cyclization step to form the second ring of the indolizidine or quinolizidine core. The stereocenter at the C-2 position of the pyrrolidine directly translates into a specific stereochemistry at the bridgehead carbon of the final alkaloid, which is crucial for its biological function.

Table 1: Examples of Alkaloid Precursors Synthesized from Chiral Pyrrolidines

| Pyrrolidine Precursor | Target Alkaloid Class | Key Transformation |

|---|---|---|

| N-protected (S)-2-formylpyrrolidine | Indolizidine | Wittig reaction and intramolecular cyclization |

| (S)-2-(alkenyl)pyrrolidine | Quinolizidine | Ring-closing metathesis |

This table presents generalized synthetic strategies for alkaloid synthesis using chiral pyrrolidine precursors.

Peptides are crucial biological molecules, but their therapeutic use can be limited by poor stability and bioavailability. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov Incorporating constrained structural motifs, such as the pyrrolidine ring from this compound, is a common strategy to create peptidomimetics with well-defined conformations. nih.gov

This chiral building block can be used to replace natural amino acids like proline, introducing conformational rigidity into a peptide backbone. This rigidity can enhance binding affinity to biological targets and increase resistance to enzymatic degradation. The 3,4-dimethoxybenzyl substituent can also engage in specific interactions within a receptor's binding pocket, potentially increasing potency and selectivity.

Precursor for Designing Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands is central to the field of metal-catalyzed asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate. Pyrrolidine-based structures are among the most successful and widely used ligand scaffolds. mdpi.comrsc.orgunibo.itresearchgate.net

This compound serves as a versatile precursor for a variety of chiral ligands, including phosphine, amine, and N-heterocyclic carbene (NHC) ligands. The pyrrolidine nitrogen and other functional groups introduced onto the ring can act as donor atoms to coordinate with transition metals like palladium, rhodium, copper, and iridium. The stereocenter and the bulky benzyl (B1604629) group create a well-defined chiral pocket around the metal, which is essential for achieving high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Table 2: Types of Chiral Ligands Derived from Pyrrolidine Scaffolds

| Ligand Class | Metal | Typical Asymmetric Reaction |

|---|---|---|

| Phosphine-Pyrrolidine (e.g., DPAMPP) | Rhodium | Asymmetric Hydrogenation |

| Diamine-Pyrrolidine | Palladium | Asymmetric Allylic Alkylation |

| Bis(oxazoline)-Pyrrolidine (BOX) | Copper | Diels-Alder Reaction |

This table illustrates common classes of ligands derived from pyrrolidine backbones and their applications.

Contribution to the Synthesis of Novel Heterocyclic Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov this compound is a valuable starting material for the synthesis of novel and complex heterocyclic systems. One of the most powerful methods for constructing substituted pyrrolidines and other five-membered rings is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. ua.es

Derivatives of this compound can be converted into azomethine ylides, which then react with various dipolarophiles (such as alkenes or alkynes) to generate more complex heterocyclic frameworks with high stereocontrol. ua.es This strategy allows for the creation of spirocyclic and fused-ring systems containing the pyrrolidine motif, which are of great interest for exploring new chemical space in drug discovery programs. nih.govresearchgate.net These novel scaffolds can exhibit unique three-dimensional shapes, leading to new biological activities.

Broader Impact and Future Research Perspectives in Pyrrolidine Chemistry

Integration of (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine into Sustainable Synthesis Protocols

The push towards green chemistry has significant implications for the synthesis of chiral amines. Sustainable protocols focus on minimizing waste, using renewable resources, and employing environmentally benign catalysts and solvents.

Research Findings: Recent efforts in sustainable chemistry have focused on synthesizing pyrrolidines and related compounds from biomass-derived feedstocks. For instance, levulinic acid, a platform chemical derived from cellulose, can be converted into various pyrrolidone derivatives. rsc.orgresearchgate.net Similarly, lignin, a major component of wood, can be broken down into aromatic platform chemicals like vanillin and veratrole, which are structurally related to the 3,4-dimethoxybenzyl moiety of the title compound. rsc.orgnih.govbohrium.com

Biocatalysis represents another cornerstone of sustainable synthesis. Engineered enzymes, such as transaminases and variants of cytochrome P450, are being developed to perform asymmetric C-H amination and other cyclization reactions, offering highly enantioselective routes to chiral pyrrolidines under mild, aqueous conditions. acs.orgnih.govacs.orgnih.gov These enzymatic methods can replace traditional syntheses that rely on heavy metals or harsh reagents.

Application and Future Directions: The structure of this compound is well-suited for integration into such sustainable protocols. The 3,4-dimethoxybenzyl group can be envisioned as originating from veratraldehyde (3,4-dimethoxybenzaldehyde), a derivative of the renewable feedstock lignin. rsc.org A forward-thinking synthetic strategy could involve the biocatalytic coupling of a veratraldehyde derivative with a suitable amine precursor, followed by an enzyme-mediated asymmetric cyclization to form the chiral pyrrolidine (B122466) ring with high enantiomeric excess. This approach would align with the principles of green chemistry by utilizing renewable starting materials and biocatalysts.

| Synthetic Strategy | Key Precursors | Sustainable Elements | Potential Outcome for Title Compound |

|---|---|---|---|

| Biocatalytic Reductive Amination & Cyclization | Veratraldehyde (from Lignin), ω-Haloamine | Renewable feedstock, enzymatic catalysis, mild conditions | High enantiomeric excess (>99% ee) synthesis of the chiral pyrrolidine core |

| Transaminase-Triggered Cascade | ω-Chloro-1-(3,4-dimethoxyphenyl)pentan-2-one | Enzymatic (Transaminase), uses simple amine donor (e.g., Isopropylamine) | Direct, enantiocomplementary access to both (R) and (S) enantiomers acs.org |

| Chemo-enzymatic Synthesis | (S)-Proline (from Chiral Pool), Veratryl Alcohol | Utilizes naturally abundant chiral starting material | Functional group interconversion to install the benzyl (B1604629) group onto a pre-existing chiral scaffold |

Exploration of Novel Catalytic Roles for Pyrrolidine Derivatives Beyond Traditional Applications

The pyrrolidine scaffold, most famously represented by the amino acid proline, is central to the field of organocatalysis. nih.govnih.gov These catalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.

Research Findings: Research has expanded beyond simple proline derivatives to more complex, sterically demanding pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers. nih.govbeilstein-journals.org These catalysts provide enhanced stereocontrol in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder cycloadditions. beilstein-journals.orgresearchgate.net The efficiency and selectivity of these catalysts are highly dependent on the nature of the substituents on the pyrrolidine ring, which modulate the steric and electronic environment of the active site. mdpi.com Chiral C2-symmetric 2,5-disubstituted pyrrolidines have also proven to be effective ligands in metal-catalyzed asymmetric reactions. rsc.org

Application and Future Directions: this compound serves as an ideal foundational structure for the development of a new class of organocatalysts. The key components for catalysis are already present: the secondary amine for covalent activation of substrates and the stereocenter at the C2 position for inducing chirality. The bulky 3,4-dimethoxybenzyl group at the C2 position can create a well-defined chiral pocket, shielding one face of the reactive intermediate and directing the approach of the reaction partner.

Further modifications of this scaffold could lead to catalysts with tailored properties. For example, functionalization at the pyrrolidine nitrogen with bulky or electron-withdrawing groups can fine-tune catalytic activity and selectivity. The dimethoxy-substituted phenyl ring also offers a site for modification to alter solubility or to introduce additional coordinating groups for more complex, bifunctional catalysis.

| Catalyst Modification | Target Asymmetric Reaction | Activation Mode | Expected Role of 3,4-Dimethoxybenzyl Group |

|---|---|---|---|

| N-H (unmodified scaffold) | Michael Addition of Ketones to Nitroalkenes | Enamine | Provides steric bulk to control the diastereo- and enantioselectivity |

| Attachment of a diaryl(trimethylsiloxy)methyl group to the nitrogen | Diels-Alder Reaction | Iminium | Contributes to the overall steric environment, influencing endo/exo selectivity |

| Attachment of a hydrogen-bond donor (e.g., thiourea) to the nitrogen | Aldol Reaction | Bifunctional (Enamine + H-bonding) | Acts as a rigid scaffold, positioning the H-bond donor for secondary interactions |

| Sulfonylation of the phenyl ring | Friedel-Crafts Alkylation | Iminium | Modulates electronic properties and solubility of the catalyst |

Development of High-Throughput Synthesis and Screening Methods for Pyrrolidine Libraries

In drug discovery, the ability to rapidly synthesize and screen large collections of compounds is paramount. High-throughput synthesis (HTS) and diversity-oriented synthesis (DOS) are strategies used to explore chemical space efficiently by creating libraries of structurally related molecules. umd.edu

Research Findings: Modern synthetic chemistry has embraced automated and parallel synthesis techniques to assemble compound libraries. umd.edu For heterocyclic scaffolds like pyrrolidine, this often involves a "build/couple/pair" strategy where a core structure is first synthesized and then diversified through various reactions at different functionalization points. Click chemistry has also emerged as a powerful tool for rapidly ligating molecular building blocks to a central scaffold in a modular fashion, suitable for generating libraries in microtiter plates. nih.gov Subsequent high-throughput screening can rapidly identify "hits" with desired biological activity. nih.gov

Application and Future Directions: this compound is an excellent candidate for a core scaffold in the high-throughput synthesis of compound libraries. Its structure possesses several points of diversity that can be readily functionalized.

The Pyrrolidine Nitrogen: The secondary amine can be acylated, alkylated, sulfonylated, or used in reductive aminations with a vast array of commercially available aldehydes, acid chlorides, and sulfonyl chlorides.

The Aromatic Ring: The electron-rich phenyl ring can undergo electrophilic aromatic substitution to introduce further diversity.

The Benzylic Position: The C-H bonds adjacent to the aromatic ring could potentially be functionalized using modern C-H activation methods.

By employing parallel synthesis techniques, a single starting batch of this compound could be reacted with hundreds of different building blocks to generate a large and diverse library of new chemical entities for biological screening.

| Diversification Point | Reaction Type | Example Reagent Set 1 (R1) | Example Reagent Set 2 (R2) | Resulting Library Size |

|---|---|---|---|---|

| Pyrrolidine Nitrogen | Amide Coupling | 100 diverse carboxylic acids | - | 100 compounds |

| Pyrrolidine Nitrogen | Reductive Amination | - | 50 diverse aldehydes | 50 compounds |

| Pyrrolidine Nitrogen (from above) + Aromatic Ring | Sulfonylation + Nitration | Each of the 150 compounds from above | Nitrating agent (HNO3/H2SO4) | 150 additional compounds |

| Total Illustrative Library Size | 300 compounds |

Emerging Directions in Stereocontrolled Synthesis of Complex Pyrrolidine Architectures

While simple 2-substituted pyrrolidines are valuable, significant research is directed towards methods that can create more complex, densely functionalized pyrrolidine rings with precise control over multiple stereocenters.

Research Findings: Several powerful strategies have emerged for the stereocontrolled synthesis of complex pyrrolidines. The 1,3-dipolar cycloaddition between azomethine ylides and alkenes is a classic yet continually evolving method capable of generating multiple stereocenters in a single step. acs.org More recently, transition-metal-catalyzed and biocatalytic C-H amination reactions have enabled the direct conversion of C-H bonds into C-N bonds to form the pyrrolidine ring, often with high regio- and enantioselectivity. nih.govorganic-chemistry.org Furthermore, ring-expansion and homologation strategies allow for the conversion of readily available pyrrolidines into larger, more complex nitrogen heterocycles like azonanes, while retaining the original stereochemical information. rsc.org These advanced methods provide access to novel chemical space and sp³-rich molecules, which are highly desirable in drug discovery. rsc.org

Application and Future Directions: this compound can serve as a chiral building block for these advanced synthetic applications. The existing stereocenter at C2 can act as a controlling element, directing the stereochemical outcome of subsequent reactions that add complexity to the molecule. For example, the pyrrolidine ring could be a substrate for a diastereoselective C-H functionalization reaction, adding a new substituent at the C3, C4, or C5 position with a defined spatial relationship to the C2-benzyl group. Alternatively, the compound could be elaborated and then subjected to a stereospecific ring expansion, transferring the chirality of the original five-membered ring to a larger, more conformationally complex nine-membered ring. rsc.org

| Synthetic Method | Description | Potential Application to the Title Compound's Scaffold | Resulting Molecular Complexity |

|---|---|---|---|

| Diastereoselective [3+2] Cycloaddition | Reaction of an azomethine ylide derived from the scaffold with a chiral dipolarophile. acs.org | Could be used to synthesize highly substituted pyrrolizidine alkaloids. | Adds a second fused ring with multiple new stereocenters. |

| Directed C(sp³)-H Functionalization | Using the nitrogen atom to direct a metal catalyst to activate a specific C-H bond on the ring. | Introduction of substituents at C5 or C3 with high diastereoselectivity. | Creates tri- or tetra-substituted pyrrolidines with defined stereochemistry. |

| Enzymatic C-H Amination | Engineered enzymes create a nitrene intermediate that inserts into a C-H bond. nih.govacs.org | Could be used in the synthesis of the core ring itself with high enantiocontrol. | Provides a green and highly selective route to the chiral core. |

| Aza-Cope Ring Expansion | A four-carbon homologation of an allylic pyrrolidine methanol derivative. rsc.org | Conversion of a functionalized this compound into a chiral nine-membered azonine. | Generates large, sp³-rich macrocyclic structures with remote stereocontrol. |

Q & A

Q. Q1. What are the recommended synthetic routes for (S)-2-(3,4-dimethoxybenzyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis : The compound is typically synthesized via reductive amination or nucleophilic substitution. A validated route involves coupling 3,4-dimethoxybenzyl chloride with (S)-pyrrolidine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF .

- Key Optimization Steps :

- Chiral Purity : Use enantiomerically pure (S)-pyrrolidine to avoid racemization. Monitor optical rotation or chiral HPLC .

- Temperature Control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .

- Workup : Purify via column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Q2. How should researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) confirms absolute configuration. Crystallize from ethyl acetate/hexane mixtures .

- Spectroscopy :

- Chiral Analysis : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) to confirm enantiomeric excess (ee) ≥99% .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

Methodological Answer:

- Scaffold Modifications :

- Biological Assays :

Q. Q4. What analytical strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Contradiction Source : Discrepancies in NMR shifts (e.g., δ for OCH₃ varying by 0.1–0.3 ppm across studies).

- Resolution Steps :

Q. Q5. How can impurity profiles be controlled during scale-up synthesis of this compound?

Methodological Answer:

- Common Impurities :

- Analytical QC :

Safety and Handling

Q. Q6. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for weighing .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in amber vials under argon at –20°C to prevent oxidation .

Advanced Methodological Challenges

Q. Q7. How can computational modeling predict the conformational flexibility of this compound in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.